physical and chemical properties of isobornyl isocyanide
physical and chemical properties of isobornyl isocyanide
This is a comprehensive technical monograph on Isobornyl Isocyanide , designed for researchers in synthetic organic chemistry and drug development.[1]
Physicochemical Profile, Synthetic Utility, and Handling Protocols[1]
Executive Summary & Compound Identity
Isobornyl Isocyanide (2-isocyano-1,7,7-trimethylbicyclo[2.2.1]heptane) is a sterically demanding, bicyclic isocyanide derived from the terpene isoborneol.[1] Unlike common linear isocyanides (e.g., tert-butyl isocyanide), the isobornyl scaffold offers a unique rigid chiral framework, making it a valuable reagent for stereoselective Multicomponent Reactions (MCRs) such as the Ugi and Passerini reactions.[1]
While structurally related to the ligand used in the radiopharmaceutical Tc-99m Sestamibi (which utilizes 2-methoxyisobutylisonitrile or MIBI), isobornyl isocyanide is distinct.[1] Its primary utility lies in its ability to introduce extreme steric bulk and lipophilicity into peptide mimetics and heterocyclic scaffolds.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 2-Isocyano-1,7,7-trimethylbicyclo[2.2.1]heptane |
| Common Name | Isobornyl Isocyanide |
| CAS Number | Not widely listed in commodity databases; often synthesized in situ or custom ordered.[1][2][3][4][5][6][7] (Related: Isobornyl amine CAS 3245-23-6) |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| SMILES | CC1(C)C2CCC1(C)C(N#C)C2 |
| Structure Class | Bicyclic Terpenoid Isocyanide |
Physical & Chemical Properties
Physical Characteristics
Isobornyl isocyanide exhibits properties typical of hydrophobic, bulky isocyanides.[1]
-
Physical State: Waxy solid or viscous oil at room temperature (dependent on enantiomeric purity).[1]
-
Odor: Extremely foul and penetrating. Like most isocyanides, it possesses a characteristic "godzilla" scent detectable at ppb levels.[1] It can permeate gloves and clothing.
-
Solubility:
-
Soluble: Dichloromethane (DCM), Chloroform, Methanol, Ethanol, Toluene, THF.[1]
-
Insoluble: Water.
-
-
Stability: Stable at
under inert atmosphere.[1] Prone to polymerization or hydrolysis upon prolonged exposure to acid or moisture.
Chemical Reactivity Profile
The isocyano group (
-
Alpha-Addition (MCRs): The terminal carbon is sufficiently nucleophilic to attack imines (Ugi) or carbonyls (Passerini), yet the bulky isobornyl group retards non-specific side reactions, often improving chemoselectivity.[1]
-
Coordination Chemistry: Acts as a strong
-donor ligand for transition metals (Cu, Tc, Pt).[1] The isobornyl backbone provides a lipophilic shield around the metal center, enhancing blood-brain barrier permeability in potential radiopharmaceutical applications.[1] -
Hydrolysis: In the presence of strong acid, it hydrolyzes back to the formamide or amine.
Synthetic Methodology
The most reliable synthesis involves the dehydration of N-isobornylformamide.[1] This route avoids the use of highly toxic phosgene, substituting it with phosphorus oxychloride (
Protocol: Dehydration of N-Isobornylformamide
Reagents:
-
N-Isobornylformamide (1.0 eq)[1]
-
Phosphorus Oxychloride (
, 1.1 eq)[1] -
Triethylamine (
, 3.0 eq)[1] -
Dichloromethane (DCM, anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve N-isobornylformamide in anhydrous DCM (
concentration) in a round-bottom flask under Nitrogen ( ). -
Cooling: Cool the solution to
using an ice/salt bath. -
Base Addition: Add
dropwise. Stir for 10 minutes. -
Dehydration: Add
dropwise over 20 minutes, maintaining temperature below . The solution may turn slightly yellow. -
Reaction: Allow the mixture to stir at
for 1 hour. Monitor by TLC (disappearance of formamide). -
Quench: Pour the mixture into an ice-cold saturated
solution (Caution: evolution). -
Extraction: Separate the organic layer.[8] Extract the aqueous layer twice with DCM.
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Flash chromatography (Hexanes/EtOAc) yields the isocyanide.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway from isobornylamine to isobornyl isocyanide via formamide dehydration.[1][4]
Application: Stereoselective Ugi Reaction
Isobornyl isocyanide is particularly useful in the Ugi-4-Component Reaction (U-4CR) when constructing peptidomimetics.[1] Its bulky bicyclic structure can induce diastereoselectivity, favoring specific conformers in the resulting bis-amide.[1]
Mechanism of Action
-
Imine Formation: Amine condenses with Aldehyde.
-
Protonation: Acid activates the imine.
-
Alpha-Addition: Isobornyl isocyanide attacks the activated iminium ion (Nitrilium intermediate formed).[1]
-
Trapping: Carboxylate attacks the Nitrilium carbon.
-
Mumm Rearrangement: Acyl transfer yields the stable peptide-like scaffold.[1]
Reaction Pathway Diagram
Figure 2: Mechanistic flow of the Ugi reaction highlighting the insertion of the isobornyl isocyanide.[1]
Safety & Handling Protocols
CRITICAL WARNING: Isocyanides are notorious for their vile odor. The "Isobornyl" derivative is no exception.
Odor Containment Strategy
-
Closed Systems: All reactions must be performed in a sealed vessel or under positive nitrogen pressure vented through a bleach scrubber.
-
Quenching Spills: Treat any spills immediately with a solution of 10% Sulfuric Acid in Methanol .[1] This catalyzes the hydrolysis of the isocyanide back to the odorless amine/formamide.
-
Glassware: Rinse all glassware with the acidic methanol solution before removing it from the fume hood.
Toxicity
-
Acute Toxicity: Treat as toxic by inhalation and ingestion.
-
Mechanism: Like carbon monoxide, isocyanides can bind to heme proteins, though the bulky isobornyl group may reduce binding affinity compared to smaller isocyanides.[1]
References
-
Ugi, I. (1962).[1] "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21.[1] Link[1]
-
Dömling, A., & Ugi, I. (2000).[1] "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210.[1] Link[1]
-
Nenajdenko, V. G. (Ed.).[9] (2012).[6] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[1] Link[1]
-
Porcheddu, A., et al. (2022).[1] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules, 27(20), 6850.[1] Link
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- 3. Isobornyl acrylate technical grade, monomethyl ether hydroquinone 200ppm inhibitor 5888-33-5 [sigmaaldrich.com]
- 4. Isoborneol - Wikipedia [en.wikipedia.org]
- 5. 1,7,7-Trimethylbicyclo(2.2.1)heptane-2,5-dione | C10H14O2 | CID 20218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isobornyl acrylate CAS:5888-33-5 EC:227-561-6 [cpachem.com]
- 7. Page loading... [guidechem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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